molecular formula C3H4N4O B14226307 Ethenylcarbamyl azide CAS No. 823810-44-2

Ethenylcarbamyl azide

Cat. No.: B14226307
CAS No.: 823810-44-2
M. Wt: 112.09 g/mol
InChI Key: ZGFCNEBGDMOSTJ-UHFFFAOYSA-N
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Description

Ethenylcarbamyl azide is an organic compound characterized by the presence of an azide group attached to a carbamyl group, which is further connected to an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenylcarbamyl azide can be synthesized through the reaction of ethenyl isocyanate with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in an organic solvent like acetonitrile at room temperature, completing within a few minutes . This method avoids the use of hazardous hydrazoic acid, making it safer and more convenient.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve safety by minimizing the handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethenylcarbamyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Rearrangement: Thermal or photolytic conditions to induce Curtius rearrangement.

Major Products

    Substitution: Formation of substituted carbamyl azides.

    Reduction: Formation of primary amines.

    Rearrangement: Formation of isocyanates and subsequent derivatives.

Mechanism of Action

The mechanism of action of ethenylcarbamyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various reactive intermediates. These intermediates can further react with other molecules, facilitating the synthesis of complex organic compounds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Ethenylcarbamyl azide can be compared with other carbamyl azides and organic azides:

    N-Methylcarbamyl azide: Similar in structure but with a methyl group instead of an ethenyl group.

    Phenyl azide: Contains a phenyl group instead of a carbamyl group.

    Allyl azide: Contains an allyl group instead of an ethenyl group.

This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to other azides.

Properties

CAS No.

823810-44-2

Molecular Formula

C3H4N4O

Molecular Weight

112.09 g/mol

IUPAC Name

1-diazo-3-ethenylurea

InChI

InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8)

InChI Key

ZGFCNEBGDMOSTJ-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)N=[N+]=[N-]

Origin of Product

United States

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